molecular formula C9H17ClO2S B13640279 2,2-Dimethylcycloheptane-1-sulfonyl chloride

2,2-Dimethylcycloheptane-1-sulfonyl chloride

Cat. No.: B13640279
M. Wt: 224.75 g/mol
InChI Key: XYDIHWPCNYZPSM-UHFFFAOYSA-N
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Description

2,2-Dimethylcycloheptane-1-sulfonyl chloride is an organic compound characterized by a cycloheptane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,2-dimethylcycloheptane. This process can be carried out using chlorosulfonic acid or sulfuryl chloride as chlorosulfonating agents under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and solvents can further enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Sulfonamides: Formed from reactions with amines.

    Sulfonic Acids: Resulting from oxidation.

    Sulfinic Acids: Produced through reduction.

Mechanism of Action

The mechanism of action of 2,2-Dimethylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

  • 2,2-Dimethylcyclopropane-1-sulfonyl chloride
  • 2,2-Dimethylcyclopentane-1-sulfonyl chloride
  • 2,2-Dimethylcyclohexane-1-sulfonyl chloride

Comparison: Compared to its analogs, 2,2-Dimethylcycloheptane-1-sulfonyl chloride exhibits unique reactivity due to the larger ring size, which influences its steric and electronic properties. This makes it more suitable for specific applications where larger ring systems are advantageous .

Properties

Molecular Formula

C9H17ClO2S

Molecular Weight

224.75 g/mol

IUPAC Name

2,2-dimethylcycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO2S/c1-9(2)7-5-3-4-6-8(9)13(10,11)12/h8H,3-7H2,1-2H3

InChI Key

XYDIHWPCNYZPSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCC1S(=O)(=O)Cl)C

Origin of Product

United States

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